Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride
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Overview
Description
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound has shown potential in various scientific research applications, especially in the field of cancer therapy due to its ability to inhibit the proliferation and migration of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of 50°C to obtain the desired product . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound has shown promise in cancer therapy by inhibiting the growth and migration of cancer cells.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride involves the inhibition of FGFRs. These receptors are involved in several cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting FGFRs, the compound can prevent the proliferation and migration of cancer cells. The molecular targets and pathways involved include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate .
Uniqueness
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride is unique due to its specific structure and potent inhibitory activity against FGFRs. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H12ClN3O2 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylamino)acetate;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-15-9(14)6-12-8-5-13-10-7(8)3-2-4-11-10;/h2-5,12H,6H2,1H3,(H,11,13);1H |
InChI Key |
FJSYLQODKRROAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CNC2=C1C=CC=N2.Cl |
Origin of Product |
United States |
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